![molecular formula C19H18N2O4 B2400747 methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207014-76-3](/img/structure/B2400747.png)
methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with both bromine and sulfonamide functional groups, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, playing a significant role in numerous biochemical processes .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which is a critical step in the synthesis of many organic compounds .
Biochemical Pathways
The compound may potentially affect various biochemical pathways. For instance, it could be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of many organic compounds, including pharmaceuticals .
Result of Action
Similar compounds have been known to exhibit various biological activities, which could potentially lead to therapeutic applications .
Preparation Methods
The synthesis of methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of indoline derivatives, followed by acetylation and sulfonamide formation . The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and sulfonyl chlorides for the sulfonamide formation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives with altered biological activities.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds in the presence of palladium catalysts.
Scientific Research Applications
1-Acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide has been explored for various scientific research applications:
Comparison with Similar Compounds
Similar compounds to methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate include other indole derivatives with bromine and sulfonamide groups. For example:
5-Bromoindole-2-carboxylic acid: Known for its antiviral properties.
N-(4-Bromophenyl)sulfonamide derivatives: Studied for their anticancer activities.
Indoline-6-sulfonamide inhibitors: Used in enzyme inhibition studies.
What sets this compound apart is its unique combination of functional groups, which provides a distinct profile of biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-8-12(9-14(10-13)24-2)20-17-11-18(19(22)25-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYMRMNKLNXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
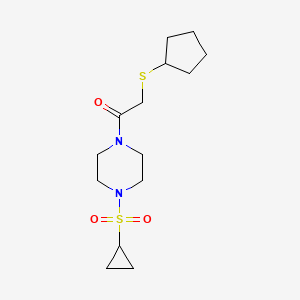
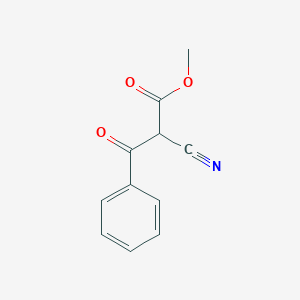
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)
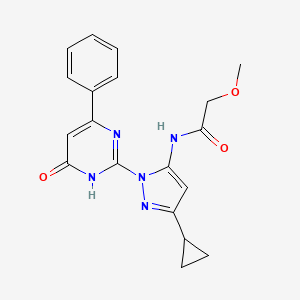
![ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)
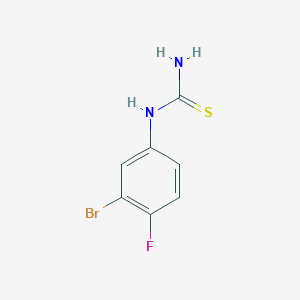
![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)
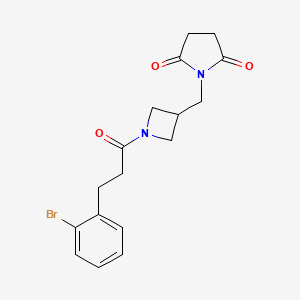
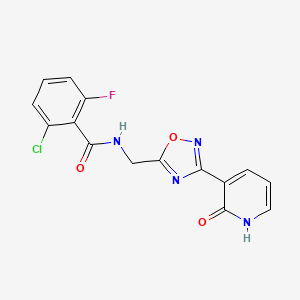
![Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate](/img/structure/B2400683.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2400685.png)

